Product packaging for Dehydro Felodipine-d3(Cat. No.:)

Dehydro Felodipine-d3

Cat. No.: B563392
M. Wt: 385.3 g/mol
InChI Key: REQRUBNOOIAHMG-GKOSEXJESA-N
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Description

Contextualization within Felodipine (B1672334) Chemistry and Metabolism

To appreciate the significance of Dehydro Felodipine-d3, it is essential to first understand the chemical and metabolic profile of Felodipine.

Felodipine is a calcium channel blocker belonging to the dihydropyridine (B1217469) class of drugs. drugbank.comwikipedia.orgnih.gov It is primarily used to treat hypertension (high blood pressure). wikipedia.orgnih.gov The mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle cells. drugbank.compatsnap.com This action leads to the relaxation of these muscles, resulting in vasodilation and a subsequent reduction in blood pressure. patsnap.com Felodipine is noted for its high selectivity for vascular smooth muscle over cardiac muscle, which minimizes certain cardiac side effects. nih.govpatsnap.com

Felodipine is a racemic mixture and is practically insoluble in water. wikipedia.org It is administered orally and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. wikipedia.orgijclinmedcasereports.comastrazeneca.camdpi.comnih.gov This extensive metabolism results in a relatively low oral bioavailability of about 15-20%. wikipedia.orgijclinmedcasereports.commdpi.comnih.gov

The primary metabolic pathway of Felodipine involves the oxidation of its dihydropyridine ring to a pyridine (B92270) ring, forming Dehydro Felodipine. lgcstandards.comscbt.comhmdb.ca Dehydro Felodipine is considered the main and pharmacologically inactive metabolite of Felodipine. mdpi.com It is also recognized as a significant impurity found in Felodipine preparations, often referred to as Felodipine EP Impurity A or Felodipine USP Related Compound A. synzeal.comchemicea.com The presence and quantification of this impurity are crucial for the quality control of Felodipine drug products.

Studies have shown that after oral administration, Felodipine is extensively metabolized, with approximately 70% of the dose excreted as metabolites in the urine. astrazeneca.ca Dehydro Felodipine itself is further metabolized, also by CYP3A4. The pharmacokinetic profile of Felodipine can be significantly altered by substances that inhibit or induce CYP3A4, affecting the formation of Dehydro Felodipine. wikipedia.orgnih.gov

Felodipine as a Parent Dihydropyridine Calcium Channel Blocker

Significance of Deuterium (B1214612) Labeling in Pharmaceutical Sciences

The use of stable isotopes, particularly deuterium, has become an indispensable tool in modern pharmaceutical research.

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. symeres.comlucerna-chem.ch Its nucleus contains one proton and one neutron, making it approximately twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). lucerna-chem.chclearsynth.com This difference in mass, while not significantly altering the fundamental chemical properties of a molecule, can be detected by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov This property makes deuterium an excellent tracer for studying the fate of molecules in chemical and biological systems. symeres.comclearsynth.comnih.govnih.govzeochem.comiaea.org

Stable isotope labeled compounds, such as this compound, are invaluable in several areas of pharmaceutical science:

Quantitative Analysis: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry-based bioanalysis. selcia.comlumiprobe.comacs.org Because a deuterated standard is chemically identical to the analyte of interest, it behaves similarly during sample extraction, chromatography, and ionization. However, its different mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This co-elution and differential detection enable highly accurate and precise quantification of the analyte in complex biological matrices like plasma or urine.

Metabolism Studies (ADME): Isotopic labeling is a powerful technique for elucidating the metabolic pathways of drugs (Absorption, Distribution, Metabolism, and Excretion). symeres.comclearsynth.comacs.orgnih.govacs.orgnih.govmedchemexpress.com By administering a labeled drug, researchers can track its transformation into various metabolites, helping to identify the structures of these metabolites and the enzymes involved in their formation. medchemexpress.com This information is crucial for understanding a drug's efficacy and potential for drug-drug interactions. acs.orgnih.gov

Deuterium as a Stable Isotope Tracer in Chemical and Biological Systems

Overview of Research Trajectories for this compound

This compound is primarily utilized as a research chemical. lgcstandards.com Its main application is as an internal standard for the accurate quantification of Dehydro Felodipine in various biological samples during pharmacokinetic and metabolic studies of Felodipine. The availability of this stable isotope-labeled standard allows for robust and reliable analytical method development and validation, which are essential for regulatory submissions and clinical research. synzeal.com By using this compound, researchers can precisely measure the levels of the primary metabolite of Felodipine, providing critical data on the drug's metabolic rate and the factors that may influence it.

Interactive Data Table: Properties of Felodipine and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Role
Felodipine C₁₈H₁₉Cl₂NO₄384.25Parent Drug, Calcium Channel Blocker
Dehydro Felodipine C₁₈H₁₇Cl₂NO₄382.24Primary Metabolite, Impurity
This compound C₁₈H₁₄D₃Cl₂NO₄385.26 (approx.)Labeled Internal Standard

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17Cl2NO4 B563392 Dehydro Felodipine-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQRUBNOOIAHMG-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Deuteration and Stable Isotope Labeling Methodologies for Dehydro Felodipine D3

Principles of Deuterium (B1214612) Incorporation for Analytical Applications

The use of stable isotope-labeled compounds, such as Dehydro Felodipine-d3, is a cornerstone of modern quantitative bioanalysis. The underlying principles are rooted in the physical and chemical properties of isotopes and their behavior in analytical instrumentation.

Isotopic Effects and Their Relevance in Mass Spectrometry

Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D). chemrxiv.org While chemically similar to their lighter counterparts, the increased mass of deuterated compounds leads to a distinct mass shift in mass spectrometry (MS). chemrxiv.orgnih.gov This mass difference allows the labeled compound (internal standard) to be easily distinguished from the unlabeled analyte, even if they co-elute chromatographically.

A key principle governing the utility of deuterated standards is the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. nih.govresearchgate.net Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. researchgate.net This can lead to slower metabolic breakdown of deuterated compounds at the site of labeling. nih.gov While this effect can be exploited to improve the pharmacokinetic profiles of drugs, for internal standards, the goal is for the labeled compound to mimic the analytical behavior of the analyte as closely as possible without altering its fundamental properties during the analytical process. nih.gov In the context of MS-based quantification, the primary advantage of using a stable isotope-labeled internal standard is its ability to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. chemrxiv.orggoogle.com

PropertyDescriptionRelevance to this compound
Mass Shift The difference in mass between the deuterated and non-deuterated compound.Allows for distinct detection by mass spectrometry, separating it from endogenous Dehydro Felodipine (B1672334).
Co-elution The labeled and unlabeled compounds exhibit nearly identical chromatographic behavior.Ensures that both the analyte and the internal standard experience the same matrix effects, improving accuracy.
Ionization Efficiency The efficiency with which the labeled and unlabeled compounds are ionized in the mass spectrometer source.Should be identical to the analyte to ensure accurate quantification.
Kinetic Isotope Effect (KIE) The difference in reaction rates between isotopologues.The C-D bonds in this compound are stronger than the corresponding C-H bonds, a factor considered in its use and synthesis. researchgate.net

Strategies for Site-Specific Deuteration in Pharmaceutical Analogs

The placement of deuterium atoms within a molecule is a critical consideration in the design of stable isotope-labeled standards. The goal is to achieve a stable label that will not undergo back-exchange with hydrogen atoms from the solvent or matrix, while also being located on a part of the molecule that will be detected in the mass spectrometer. chemrxiv.org

Several strategies are employed for site-specific deuteration:

Late-Stage Functionalization: This approach introduces deuterium into a complex molecule in the final steps of its synthesis. This is often the most efficient method, as it avoids the need to carry over the isotopic label through a multi-step synthesis. nih.gov Techniques like hydrogen isotope exchange (HIE), catalyzed by metals such as iridium or palladium, allow for the direct replacement of specific C-H bonds with C-D bonds. nih.gov

Use of Deuterated Building Blocks: This strategy involves synthesizing the target molecule from smaller, pre-deuterated precursors. This is a reliable method for ensuring the precise location and number of deuterium atoms. For this compound, which is deuterated on the methyl ester group, this would involve the use of a deuterated methylating agent. nih.gov

Reductive Deuteration: This method uses deuterium-delivering reducing agents (e.g., sodium borodeuteride) or deuterium gas (D₂) in the presence of a catalyst to introduce deuterium into a molecule, often by reducing a double bond or a carbonyl group. ukm.edu.my

The choice of strategy depends on the complexity of the target molecule, the desired location of the label, and the availability of deuterated reagents. For this compound, the labeling is on the methyl ester, a position not prone to back-exchange under typical analytical conditions. chemrxiv.org

Synthetic Approaches to Deuterated Dehydro Felodipine

The synthesis of this compound involves the introduction of three deuterium atoms into the Dehydro Felodipine structure. The IUPAC name, 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, indicates that the deuteration is on the methyl group of the ester at the 5-position of the pyridine (B92270) ring. nih.gov

Chemical Synthesis Pathways for this compound

A plausible synthetic route would involve the following steps:

Selective Hydrolysis: Starting with Dehydro Felodipine, which has both an ethyl and a methyl ester, one of the ester groups would need to be selectively hydrolyzed to the corresponding carboxylic acid.

Esterification with a Deuterated Reagent: The resulting carboxylic acid would then be esterified using a deuterated methylating agent to introduce the trideuteriomethyl (-CD₃) group. Common reagents for this purpose include deuterated methanol (B129727) (CD₃OD) under acidic conditions or a deuterated methyl halide (e.g., CD₃I) to alkylate the carboxylate salt. umich.edu

An alternative starting point could be the Hantzsch pyridine synthesis, a common method for producing dihydropyridines and their oxidized pyridine analogs. orgsyn.org In this case, a deuterated acetoacetate (B1235776) derivative could potentially be used as a precursor.

Hydrogen/Deuterium Exchange Reactions in Complex Organic Molecules

Hydrogen/Deuterium (H/D) exchange reactions represent a powerful tool for introducing deuterium into organic molecules, often at later stages of a synthesis. nih.gov These reactions are typically catalyzed by transition metals (e.g., palladium, iridium) or can be promoted by acids or bases under specific conditions. researchgate.netgoogle.com

For a molecule like Dehydro Felodipine, H/D exchange could potentially be used to introduce deuterium at various positions. However, achieving site-selectivity for the methyl ester group through this method would be challenging. H/D exchange is more commonly used for deuterating aromatic rings or C-H bonds adjacent to carbonyl groups. google.com Therefore, the use of a deuterated building block or a specific deuteromethylation reaction is the more probable synthetic route for this compound.

Methodologies for Isotopic Purity and Structural Confirmation of Deuterated Analogs

Ensuring the isotopic purity and correct structure of a deuterated internal standard is paramount for its use in quantitative analysis. nih.govnih.gov Several analytical techniques are employed for this purpose.

High-Resolution Mass Spectrometry (HRMS): HRMS is a primary tool for determining isotopic purity. umich.edu By precisely measuring the mass-to-charge ratio (m/z) of the compound, it can distinguish between molecules with different numbers of deuterium atoms (isotopologues). The relative abundance of the ion corresponding to the desired deuterated compound (e.g., the d3 version) compared to ions of the unlabeled (d0) and partially deuterated (d1, d2) versions allows for the calculation of the isotopic enrichment. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the structure of the deuterated compound and the specific location of the deuterium atoms. nih.govnih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced in intensity. This confirms the site of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a clear signal for each deuteration site.

¹³C NMR (Carbon NMR): The carbon atom attached to a deuterium atom will show a characteristic splitting pattern (a triplet for a -CD₃ group) and a slight upfield shift compared to a carbon attached to a proton.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the deuterated compound, ensuring that it is free from other impurities. While deuterated compounds typically co-elute with their non-deuterated counterparts, slight differences in retention time can sometimes be observed, a phenomenon known as the chromatographic isotope effect. HPLC is often coupled with MS (LC-MS) for simultaneous purity assessment and structural confirmation.

Analytical TechniquePurposeInformation Obtained for this compound
High-Resolution Mass Spectrometry (HRMS) Isotopic PurityConfirms the mass shift of +3 amu and quantifies the percentage of the d3 isotopologue. umich.edu
¹H NMR Structural Confirmation & Site of LabelingAbsence of the methyl ester singlet confirms deuteration at this position.
²H NMR Direct Detection of DeuteriumA singlet in the ²H spectrum confirms the presence of the -CD₃ group.
¹³C NMR Structural ConfirmationThe carbon of the -CD₃ group would appear as a triplet, confirming the labeling.
HPLC Chemical PurityEnsures the absence of non-related chemical impurities.

Advanced Spectroscopic Techniques for Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

The structural confirmation of this compound relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for verifying the structure of the molecule and confirming the position of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl ester protons would be absent or significantly reduced, confirming the successful incorporation of deuterium at this position. The rest of the proton signals would correspond to the remaining hydrogen atoms on the pyridine and dichlorophenyl rings. While specific chemical shift data for this compound is not widely published, analysis of related structures like felodipine and its derivatives provides a basis for spectral interpretation. researchgate.net Certificates of analysis for commercial standards confirm that the NMR data conforms to the expected structure. lgcstandards.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which serves as a fingerprint for its identification. The introduction of three deuterium atoms increases the molecular weight of Dehydro Felodipine by three mass units compared to its non-deuterated counterpart. The exact mass of this compound is 384.0722936 Da. nih.gov

The mass spectrum of this compound would show a molecular ion peak [M+H]⁺ at m/z 385. The fragmentation pattern, which can be analyzed using tandem mass spectrometry (MS/MS), would be similar to that of unlabeled Dehydro Felodipine, with key fragment ions shifted by three mass units if the deuterium-labeled portion is retained. For example, the fragmentation of felodipine often involves the loss of the ethoxy and methoxy (B1213986) groups. nih.gov In this compound, the loss of the trideuteriomethoxy group would result in a characteristic neutral loss.

A certificate of analysis for a commercial batch of this compound confirms that the mass spectrum conforms to the expected structure and provides the following isotopic distribution: lgcstandards.com

IsotopologueNormalized Intensity (%)
d00.30
d10.81
d20.00
d398.90

Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the primary technique used to assess the purity of this compound. lgcstandards.com This method separates the main compound from any impurities, and the purity is typically determined by measuring the peak area of the compound relative to the total peak area in the chromatogram.

Commercial suppliers of this compound specify a purity of greater than 95% as determined by HPLC. lgcstandards.com A specific certificate of analysis reported a purity of 97.32% when measured at a wavelength of 200 nm. lgcstandards.com

While the exact HPLC conditions used for routine quality control of this compound may be proprietary, methods for the analysis of felodipine and its metabolites commonly employ reversed-phase chromatography. Typical stationary phases include C18 columns. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like an ammonium (B1175870) acetate (B1210297) solution. amazonaws.com The detection is usually performed using a UV detector at a wavelength where the compound exhibits strong absorbance. researchgate.net

Representative HPLC Parameters for Felodipine and its Metabolites
ParameterConditionReference
ColumnWaters symmetry C18 (25cm x 4.5mm, 5µm) researchgate.net
Mobile PhaseAcetonitrile and water (80:20 v/v) researchgate.net
Flow Rate1 ml/min researchgate.net
DetectionUV at 243 nm researchgate.net

Analytical Chemistry Applications of Dehydro Felodipine D3 As an Internal Standard

Quantitative Bioanalytical Methodologies Employing Stable Isotope Dilution

The most robust and accurate methods for quantifying endogenous compounds, drugs, and their metabolites in complex biological matrices like plasma rely on stable isotope dilution (SID). up.ac.zaontosight.ai Dehydro Felodipine-d3 is specifically designed for such applications, serving as a superior internal standard for the quantification of its non-labeled counterpart, Dehydro Felodipine (B1672334), or for Felodipine itself in certain analytical scenarios. researchgate.netaxios-research.com

Stable Isotope Dilution Mass Spectrometry (IDMS or SID-MS) is a premier analytical technique renowned for its high accuracy and precision. ontosight.airesearchgate.net The fundamental principle involves the addition of a known quantity of a stable isotope-labeled version of the analyte (the "spike" or internal standard), such as this compound, to the sample at the earliest stage of analysis. up.ac.zaontosight.ai This mixture is then homogenized, ensuring the internal standard equilibrates with the native analyte in the sample matrix. rsc.org

During sample preparation, which may include steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be accompanied by a proportional loss of the internal standard. msacl.orgresearchgate.net Subsequently, the sample is analyzed by mass spectrometry. The instrument measures the intensity ratio of the naturally occurring analyte to the isotopically labeled internal standard. ontosight.aibritannica.com Because the amount of the internal standard added was precisely known, this measured ratio allows for the accurate calculation of the unknown concentration of the analyte in the original sample. up.ac.za A key advantage of SID-MS is that the accuracy of the result is not dependent on quantitative recovery of the analyte, as long as the isotope ratio can be measured precisely. researchgate.net This makes it a powerful tool for analyzing samples with low analyte concentrations or complex matrices. ontosight.ai

Developing a bioanalytical method using this compound as an internal standard involves several critical steps to ensure sensitivity, selectivity, and reproducibility. jetir.orgjapsonline.com These protocols are essential for applications in quality control, method validation, and pharmacokinetic studies. axios-research.comsynzeal.comclearsynth.com

A typical method development workflow includes:

Selection of Internal Standard (IS): this compound is chosen as the IS for quantifying Dehydro Felodipine due to its structural similarity and mass difference, ensuring it mimics the analyte's behavior during extraction and analysis without causing interference. researchgate.netjetir.org

Optimization of Sample Preparation: The goal is to efficiently extract the analyte and IS from the biological matrix (e.g., plasma) while minimizing interferences. nih.gov Common techniques include protein precipitation with acetonitrile (B52724), liquid-liquid extraction with solvents like toluene (B28343) or ethyl acetate (B1210297), or solid-phase extraction (SPE). nih.govumich.edumdpi.com

Chromatographic Separation: Conditions for High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are optimized. This includes selecting an appropriate column (e.g., a C18 column), mobile phase composition (often a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer like ammonium (B1175870) acetate), and flow rate to achieve good separation of the analyte from other matrix components. ijpsr.infomdpi.comnih.gov

Mass Spectrometric Detection: The mass spectrometer parameters are tuned for maximum sensitivity and specificity. For tandem mass spectrometry (MS/MS), this involves optimizing the precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the analyte and this compound. japsonline.comnih.gov For instance, in a CYP inhibition assay, this compound was used as the internal standard to quantify the formation of the metabolite Dehydrofelodipine. researchgate.netnih.gov

Once a method is developed, it must be rigorously validated according to international guidelines to prove its reliability for its intended purpose. researchgate.netfda.govrjptonline.org Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing samples with known concentrations, and the correlation coefficient (r²) should typically be ≥ 0.99. ijpsr.infonih.gov

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at both intra-day and inter-day levels. jetir.orgnih.gov

Accuracy: The closeness of the determined value to the true concentration. It is expressed as a percentage of the nominal value. For bioanalytical methods, accuracy should generally be within ±15% (or ±20% at the LLOQ). jetir.orgrjptonline.org

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified. ijpsr.inforesearchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govijpsr.info This is often the lowest point on the calibration curve. researchgate.net

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. jetir.org

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. fda.govmdpi.com

Validation ParameterTypical Acceptance Criteria / Example ValueReference
Linearity (r²)≥ 0.99 nih.gov
Linearity Range (Felodipine)0.8 - 13.0 ng/mL ijpsr.info
AccuracyWithin ±15% of nominal value (±20% at LLOQ) rjptonline.org
Precision (CV)≤ 15% (≤ 20% at LLOQ) researchgate.net
Limit of Quantification (LOQ) (Felodipine)0.25 nmol/L (~0.1 ng/mL) nih.gov
Limit of Detection (LOD) (Felodipine)0.10 ng/mL ijpsr.inforesearchgate.net
RecoveryConsistent, precise, and reproducible fda.gov

Method Development Protocols for this compound Internal Standard Applications

Chromatographic-Mass Spectrometric Techniques in Pharmaceutical Analysis

The combination of liquid chromatography with mass spectrometry is the cornerstone of modern quantitative bioanalysis, offering unparalleled sensitivity and selectivity. ejpmr.comnih.govakjournals.comresearchgate.net

HPLC-MS/MS is a powerful and widely used technique for the quantification of drugs and their metabolites, including Felodipine and Dehydro Felodipine, in biological matrices. ijpsr.infonih.govresearchgate.net In this setup, the HPLC system first separates the components of the extracted sample mixture based on their interactions with the stationary phase (column) and mobile phase. researchgate.net The separated components then elute from the column and enter the mass spectrometer's ion source.

The use of tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. japsonline.comrjptonline.org In MRM, a specific precursor ion (e.g., the molecular ion of Dehydro Felodipine) is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion resulting from that fragmentation is selected in the third quadrupole and measured. nih.gov This process filters out chemical noise and interferences, significantly enhancing the signal-to-noise ratio and allowing for very low detection limits. gcms.cz For example, a validated LC-MS/MS method used Felodipine as an internal standard with an MRM transition of m/z 384.1 → 338. nih.gov

ParameterExample ConditionReference
InstrumentHPLC system coupled to a Triple Quadrupole Mass Spectrometer nih.gov
ColumnSymmetry C18 or Princeton SPHER C18 (e.g., 150 x 4.6 mm, 5 µm) ijpsr.infonih.gov
Mobile PhaseAcetonitrile and 2mM Ammonium Acetate (80:20 v/v) ijpsr.inforesearchgate.net
Flow Rate0.5 - 1.0 mL/min nih.govrjptonline.org
Ionization ModePositive Electrospray Ionization (ESI+) japsonline.comrjptonline.org
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Retention Time (Dehydrofelodipine)~6.19 min researchgate.netnih.gov
Retention Time (Dehydrofelodipine-d3)~6.17 min researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures. mdpi.com This results in several key advantages for bioanalysis:

Enhanced Resolution: The smaller particle size leads to sharper and narrower chromatographic peaks, improving the separation of the analyte from interfering compounds. mdpi.com

Increased Speed: The higher optimal flow rates and shorter column lengths allow for much faster analysis times (shorter run times) without sacrificing separation efficiency. This significantly increases sample throughput. nih.gov

Higher Sensitivity: The narrower peaks result in a greater peak height for a given amount of analyte, leading to improved sensitivity and lower limits of detection. mdpi.com

A UPLC-MS/MS method developed for the simultaneous quantification of Felodipine and other calcium channel blockers demonstrated these benefits, achieving high sensitivity and a short run time of 8 minutes using a gradient elution on a C18 column. mdpi.com Another stability-indicating UPLC method for Felodipine utilized a Waters Acquity HSS T3 column (1.8 µm) to achieve optimal separation. mdpi.com The combination of UPLC's speed and resolution with the sensitivity and specificity of tandem mass spectrometry makes it an exceptionally powerful platform for demanding bioanalytical applications. nih.gov

In Vitro Metabolic Research Utilizing Dehydro Felodipine D3

Investigation of Drug Metabolism Pathways (In Vitro Studies)

In vitro studies are crucial for understanding how drugs are metabolized in the body. These studies often utilize various biological systems to simulate the metabolic processes that occur in the liver and other tissues.

Cytochrome P450 (CYP) Enzyme-Mediated Metabolism (In Vitro)

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. nih.gov The oxidation of Felodipine (B1672334) to its main metabolite, Dehydro Felodipine, is primarily catalyzed by the CYP3A4 isozyme. nih.govdrugbank.comresearchgate.net This metabolic pathway is a major determinant of Felodipine's bioavailability. researchgate.netresearchgate.net

In vitro studies have confirmed the central role of CYP3A4 in Felodipine metabolism. The dehydrogenation of Felodipine is a key marker reaction used to assess CYP3A4 activity. mdpi.com Research has shown that inhibitors of CYP3A4 can significantly decrease the rate of Felodipine metabolism. nih.gov For instance, substances like ketoconazole (B1673606) and certain compounds in grapefruit juice are known to inhibit CYP3A4, leading to reduced first-pass metabolism of Felodipine. nih.govceconnection.com

The metabolism of Felodipine exhibits Michaelis-Menten kinetics, and in vitro systems have been used to determine the kinetic parameters of this process. researchgate.netnih.gov

Application of In Vitro Systems for Metabolism Research (e.g., Liver Microsomes, Recombinant Enzymes, Cell Lines)

A variety of in vitro systems are employed to investigate drug metabolism, each offering specific advantages.

Human Liver Microsomes (HLMs): HLMs are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, including CYPs. bdj.co.jp They are a standard tool for studying the metabolism of drugs like Felodipine. researchgate.netnih.govnih.gov Studies using HLMs have been instrumental in characterizing the kinetics of Felodipine oxidation to Dehydro Felodipine. nih.govnih.gov

Recombinant Enzymes: These are individual CYP enzymes, such as CYP3A4, expressed in cell lines. researchgate.net They allow researchers to pinpoint the specific enzyme responsible for a particular metabolic reaction. mdpi.com Recombinant CYP3A4 has been used to confirm its role in Felodipine metabolism and to study the inhibitory effects of various compounds. nih.govresearchgate.net

Cell Lines: Genetically engineered cell lines that express specific drug-metabolizing enzymes are also valuable tools. nih.gov For example, Caco-2 cell monolayers, modified to express CYP3A4, can be used to study intestinal drug metabolism. umich.edu

These in vitro systems are essential for reaction phenotyping, which aims to identify the enzymes responsible for a drug's metabolism and to characterize the kinetics of these reactions. mdpi.comsemanticscholar.org

Tracing Drug Biotransformation with Deuterated Analogs in In Vitro Systems

Deuterated analogs of drugs, such as Dehydro Felodipine-d3, serve as important tools in metabolic research. The substitution of hydrogen with deuterium (B1214612) creates a heavier, more stable chemical bond. informaticsjournals.co.inosti.gov This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of a carbon-deuterium bond. osti.govnih.gov

By comparing the metabolism of a deuterated drug to its non-deuterated counterpart in in vitro systems, researchers can:

Identify sites of metabolism: A slower rate of metabolism at a deuterated position indicates that this site is a target for metabolic enzymes.

Elucidate metabolic pathways: If deuteration at one site slows down a particular metabolic pathway, it can lead to a "metabolic switching," where the drug is metabolized through alternative routes. osti.gov

Serve as internal standards: Deuterated compounds are widely used as internal standards in mass spectrometry-based analytical methods for the accurate quantification of the non-deuterated drug and its metabolites. nih.gov

While direct studies on this compound are not extensively detailed in the provided results, the principles of using deuterated analogs are well-established. For instance, deuterated analogs of other drugs have been used in in vitro studies with liver microsomes to investigate the influence of deuterium substitution on metabolic rates. nih.gov

In Vitro Kinetic Characterization of Metabolic Processes (e.g., Vmax, Km determination)

The characterization of enzyme kinetics is fundamental to understanding drug metabolism. The Michaelis-Menten model is commonly used to describe the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. The key parameters of this model are:

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. bdj.co.jp

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. bdj.co.jp

These parameters are determined experimentally by incubating the drug with an in vitro system (like liver microsomes or recombinant enzymes) at various substrate concentrations and measuring the rate of metabolite formation. semanticscholar.org

For Felodipine, in vitro kinetic studies have been performed to determine the Vmax and Km for its conversion to Dehydro Felodipine by CYP3A4. nih.govnih.gov These studies have shown that Felodipine is a high-clearance drug. nih.gov The intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity, can be calculated from the ratio of Vmax to Km. bdj.co.jpnih.gov

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from such in vitro kinetic studies.

In Vitro SystemSubstrateMetaboliteVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human Liver MicrosomesFelodipineDehydro Felodipine15005.0300
Recombinant CYP3A4FelodipineDehydro Felodipine12004.5267
Rat Liver MicrosomesFelodipineDehydro Felodipine25008.0312

Advanced Research Directions and Methodological Enhancements

Methodological Advancements in Isotopic Labeling and Detection Techniques

The synthesis and detection of isotopically labeled compounds like Dehydro Felodipine-d3 are continuously evolving. These advancements aim to improve efficiency, reduce costs, and enhance analytical sensitivity. Hydrogen-deuterium (H/D) exchange reactions are a cornerstone of deuterium (B1214612) labeling. researchgate.net Modern approaches have moved beyond simple acid/base catalysis to more sophisticated methods.

Methodological breakthroughs include:

Microwave-Enhanced H/D Exchange: This technique utilizes microwave energy to accelerate H/D exchange reactions, significantly reducing the time required for labeling compared to conventional heating methods. It can be applied with acids, bases, or transition metal catalysts. researchgate.net

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) in heavy water (D₂O), provides a versatile and efficient method for deuterium labeling of various organic molecules, including heterocyclic compounds. researchgate.net This method often results in high levels of deuterium incorporation with simplified purification processes.

Enzymatic and Biotransformation Approaches: Leveraging enzymes, such as those from the Cytochrome P450 (CYP) superfamily found in microorganisms, offers a highly selective method for producing labeled metabolites. researchgate.net This "microbial model for drug metabolism" can be a cost-effective and time-saving alternative to multi-step chemical synthesis. researchgate.net

Detection techniques for deuterium-labeled compounds primarily rely on mass spectrometry, where the mass shift due to deuterium incorporation allows for clear differentiation from the unlabeled analyte. The key advantage of using a stable isotope-labeled internal standard like this compound is its ability to co-elute chromatographically with the unlabeled analyte while being distinguishable by mass. This corrects for variations in sample preparation and instrument response, leading to highly accurate quantification.

Computational studies have shown that deuterium substitution significantly alters the spectroscopic properties of a molecule. ajchem-a.com It causes a redshift in vibrational frequencies, a phenomenon that can be exploited in advanced spectroscopic detection methods beyond standard mass spectrometry. ajchem-a.com The presence of deuterium can also affect the appearance of peaks in ¹³C NMR spectra, providing another layer of analytical confirmation. arizona.edu

Table 1: Comparison of Isotopic Labeling Techniques

Technique Principle Advantages
Acid/Base Catalyzed Exchange Chemical exchange of protons with deuterons from a deuterated solvent under acidic or basic conditions. Simple, well-established method.
Microwave-Enhanced Exchange Use of microwave irradiation to accelerate H/D exchange reactions. researchgate.net Rapid synthesis times, improved reaction efficiency. researchgate.net
Transition Metal Catalysis Homogeneous or heterogeneous catalysts (e.g., Pd/C) facilitate deuterium incorporation. researchgate.net High efficiency, applicable to a wide range of compounds. researchgate.net

| Enzymatic Biotransformation | Use of microorganisms or isolated enzymes to produce labeled metabolites. researchgate.net | High selectivity, mimics biological metabolism, can be cost-effective. researchgate.net |

Integration of this compound in Multi-Omics Research (e.g., Metabolomics)

Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems and disease states. mdpi.com Within this framework, metabolomics, the large-scale study of small molecules or metabolites, is crucial for understanding the functional endpoints of biological processes. mdpi.com

This compound is an essential tool for the integration of Felodipine (B1672334) metabolism studies into a multi-omics context. Its primary role is as an internal standard in quantitative metabolomics workflows, particularly those employing liquid chromatography-mass spectrometry (LC-MS).

Role in Metabolomics:

Accurate Quantification: In a typical metabolomics experiment studying the effects of Felodipine, researchers measure the levels of the drug and its metabolites, like Dehydro Felodipine, in biological samples (e.g., plasma, urine, tissue). By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of the analyte during sample extraction or variability in instrument injection and ionization is mirrored by the labeled standard. This allows for precise and accurate quantification of the endogenous (unlabeled) Dehydro Felodipine.

Pathway Analysis: The accurately quantified levels of Dehydro Felodipine can then be integrated with other omics data. For instance, transcriptomic data might reveal changes in the expression of CYP3A4, the primary enzyme responsible for Felodipine metabolism. researchgate.net By correlating the levels of Dehydro Felodipine with the expression levels of the CYP3A4 gene and its corresponding protein abundance (from proteomics), researchers can build a comprehensive model of drug disposition. mdpi.com

Biomarker Discovery: In studies of disease, multi-omics platforms can identify potential biomarkers. nih.gov For example, altered Felodipine metabolism in patients with diabetic kidney disease could be investigated. By integrating metabolomic profiles (including Dehydro Felodipine levels) with peptidomic and transcriptomic data, researchers can uncover dysregulated biological pathways and identify new diagnostic or prognostic markers. nih.gov

The use of this compound ensures that the metabolomics data, which forms a critical layer of the multi-omics analysis, is robust and reliable. This high-quality data is fundamental for constructing meaningful biological network models that link genetic variations to metabolic outcomes and drug response. mdpi.com

Computational Chemistry and Modeling in Support of this compound Research

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and development, providing insights that are often difficult to obtain through experimental means alone. kallipos.grresearchgate.net These methods are particularly valuable in the context of this compound research for predicting metabolic pathways and understanding isotopic effects.

Predicting Metabolic Pathways:

Machine Learning and Pathway Prediction: Computational algorithms can predict the metabolic fate of a drug. Tools like the PathoLogic algorithm use genomic information to infer the metabolic pathway complement of an organism. nih.gov For a drug like Felodipine, machine learning models, particularly non-linear models like Random Forests, can be trained on existing drug metabolism data to predict the formation of metabolites such as Dehydro Felodipine.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are computational frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. researchgate.net For CYP3A substrates like Felodipine, PBPK models can be used to predict the extent of intestinal first-pass metabolism and the subsequent plasma concentrations of both the parent drug and its metabolites, including Dehydro Felodipine. researchgate.net These models can incorporate in vitro data on enzyme kinetics and can be used to predict drug-drug interactions. researchgate.net

Modeling Isotopic Effects:

Quantum Chemistry: Methods rooted in quantum mechanics, such as Density Functional Theory (DFT), can be used to model the properties of molecules with high accuracy. kallipos.gr Researchers can use these methods to calculate the structural and spectroscopic differences between Dehydro Felodipine and this compound. ajchem-a.com

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference can lead to a slower rate of reaction for reactions that involve the cleavage of this bond, an effect known as the KIE. While the d3-label in this compound is on the methyl ester group, which is not typically the primary site of metabolic attack for dehydrogenation, computational models can precisely predict the magnitude of any potential secondary KIEs. These calculations help validate the assumption that the labeled standard behaves identically to the unlabeled analyte during metabolic processes, a critical requirement for its use as an internal standard.

Spectroscopic Property Prediction: Computational models can predict vibrational frequencies. ajchem-a.com These predictions can confirm that the changes observed in experimental spectra (e.g., infrared or Raman) are indeed due to deuterium labeling and can aid in the interpretation of complex spectral data. ajchem-a.com

Table 2: Applications of Computational Modeling in this compound Research

Model Type Application Predicted Outcome
Machine Learning Models Prediction of drug metabolism. Likelihood and rate of formation of Dehydro Felodipine from Felodipine.
PBPK Modeling Simulation of drug pharmacokinetics. researchgate.net Plasma concentration-time profiles of Felodipine and Dehydro Felodipine.
Quantum Chemistry (DFT) Calculation of molecular properties. ajchem-a.com Changes in vibrational frequencies and bond energies due to d3-labeling.

| Molecular Docking | Simulation of drug-enzyme interaction. researchgate.net | Binding mode and affinity of Felodipine to the active site of CYP3A4. |

Q & A

Q. What are the critical considerations for synthesizing Dehydro Felodipine-d3 with high isotopic purity?

Methodological Answer: Synthesis requires precise deuterium incorporation at specific positions (typically C-6 and C-7 of the dihydropyridine ring). Use deuterated precursors (e.g., deuterium oxide or deuterated ammonia) under controlled reaction conditions. Isotopic purity (>98%) must be validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing spectral patterns to non-deuterated Felodipine . For reproducibility, document reaction parameters (temperature, solvent, catalyst) and employ quality control protocols (e.g., HPLC with UV detection) .

Q. How can researchers validate this compound as an internal standard in LC-MS/MS assays?

Methodological Answer: Validate by assessing its chromatographic behavior (retention time, peak symmetry) and ionization efficiency relative to the analyte. Perform spike-and-recovery experiments in biological matrices (plasma, tissue homogenates) to confirm lack of matrix interference. Calibration curves using deuterated vs. non-deuterated analogs should demonstrate linearity (R² > 0.99) and precision (CV < 15%) .

Q. What stability studies are essential for ensuring this compound reliability in long-term storage?

Methodological Answer: Conduct accelerated stability testing under varying temperatures (−20°C, 4°C, 25°C) and humidity conditions. Monitor isotopic integrity via LC-HRMS and chemical stability via UV-Vis spectroscopy. Degradation products (e.g., oxidation byproducts) should be identified using tandem mass spectrometry. Document storage recommendations in inert atmospheres (argon) and light-protected vials .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its metabolic stability compared to non-deuterated Felodipine?

Methodological Answer: Design in vitro assays using human liver microsomes (HLMs) or hepatocytes to compare metabolic half-lives. Quantify deuterium kinetic isotope effects (KIE) by measuring CYP3A4-mediated oxidation rates via LC-MS/MS. Advanced studies may incorporate isotopically labeled NADPH to trace cofactor utilization. Note discrepancies in metabolic pathways (e.g., altered regioselectivity due to deuterium substitution) and reconcile using molecular docking simulations .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic (PK) data for this compound?

Methodological Answer: Conduct a systematic review of PK studies, focusing on variables like dose, species, and analytical methods. Perform meta-analysis to identify outliers, then validate hypotheses via crossover studies in animal models (e.g., rats vs. dogs). Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in bioavailability and clearance .

Q. How can researchers optimize this compound for use in tracing drug-drug interactions (DDIs) involving cytochrome P450 enzymes?

Methodological Answer: Develop competitive inhibition assays with CYP3A4/5 isoforms, co-incubating this compound with known inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin). Monitor metabolite formation (e.g., dehydrofelodipine-glucuronide) using UPLC-QTOF. For translational relevance, integrate humanized liver mouse models to assess in vivo DDIs .

Methodological Frameworks and Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-dimensional data (e.g., metabolomics), employ principal component analysis (PCA) or machine learning algorithms (random forests) to identify biomarkers of deuterium-related effects .

Q. How should researchers design experiments to assess the isotopic effect of this compound on membrane permeability?

Methodological Answer: Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. Compare apparent permeability (Papp) values between deuterated and non-deuterated forms under identical pH and temperature conditions. Validate results with molecular dynamics simulations to visualize deuterium’s impact on hydrogen bonding and lipid bilayer interactions .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?

Methodological Answer: Adopt standardized SOPs from organizations like USP or ICH, including batch-to-batch variability assessments (e.g., ±2% isotopic purity). Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and cross-validate with independent labs using blinded samples .

Q. How can researchers address ethical challenges in using this compound for preclinical studies?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, ensuring sample sizes are justified via power analysis. For human metabolite tracing, obtain IRB approval and disclose deuterium’s inert biological role in informed consent documents. Use de-identified data and open-source tools for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.